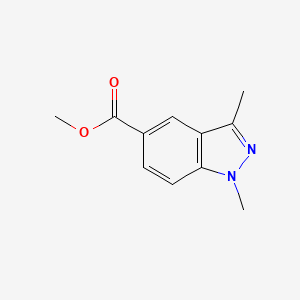

methyl 1,3-dimethyl-1H-indazole-5-carboxylate

Descripción general

Descripción

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. Another method involves the cyclization of appropriate hydrazones with methyl formate under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification is typically achieved through recrystallization or chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated indazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate has been identified as a significant building block in the development of pharmacologically active compounds. Its primary applications in medicinal chemistry include:

- Cannabinoid Receptor Agonism : This compound acts as a potent agonist for cannabinoid (CB1) receptors. Its interaction with these receptors can lead to various therapeutic effects, including pain relief and anti-inflammatory properties.

- Anticancer Research : Studies have shown that this compound can induce apoptosis in cancer cells by modulating gene expression related to cell survival and death. For example, it has been observed to inhibit anti-apoptotic genes while activating pro-apoptotic pathways.

- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. This inhibition can reduce the production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls. This suggests its potential as a therapeutic agent in cancer treatment.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its applications include:

- Synthesis of Indazole Derivatives : The compound can be used as a precursor for synthesizing various indazole derivatives that have potential biological activities .

- Functionalization Reactions : It can undergo various chemical reactions such as oxidation and reduction to yield different functional groups. For instance, oxidation can produce carboxylic acids while reduction can yield alcohol derivatives.

Chemical Reaction Table

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

| Substitution | Halogenating agents | Halogenated indazole derivatives |

Material Science

This compound is being investigated for its potential applications in material science:

- Development of Novel Materials : Researchers are exploring its properties for creating materials with specific electronic characteristics. The unique structure of indazoles allows for modifications that can enhance material properties such as conductivity and stability .

Case Study: Electronic Properties

A recent study focused on modifying this compound to enhance its electronic properties for use in organic semiconductors. The findings indicated that certain modifications led to improved charge transport efficiency, suggesting its potential utility in electronic devices.

Mecanismo De Acción

The mechanism of action of methyl 1,3-dimethyl-1H-indazole-5-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparación Con Compuestos Similares

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate can be compared with other indazole derivatives such as:

Methyl 1H-indazole-5-carboxylate: Lacks the additional methyl groups, which can affect its reactivity and biological activity.

1,3-Dimethyl-1H-indazole-5-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity properties.

1H-Indazole-3-carboxylate: Another indazole derivative with a different substitution pattern, leading to varied chemical and biological properties.

Actividad Biológica

Methyl 1,3-dimethyl-1H-indazole-5-carboxylate is an indazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to other indazole derivatives, which have been documented for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C10H10N2O2

- Molecular Weight : 190.20 g/mol

The compound features a methyl group at the 1 and 3 positions of the indazole ring and a carboxylate functional group at the 5 position, which may influence its biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- K562 Cell Line : Exhibited IC50 values around 5.15 µM, indicating significant antiproliferative effects .

- Mechanism of Action : Induces apoptosis by modulating the expression of Bcl2 family proteins and affecting the p53/MDM2 pathway .

Inhibition of Monoamine Oxidase B (MAO-B)

This compound and its derivatives have been identified as selective inhibitors of MAO-B:

- Potency : Some derivatives have shown IC50 values as low as 0.386 nM, demonstrating high selectivity over MAO-A .

- Significance : This selectivity is crucial for developing treatments for neurodegenerative diseases like Parkinson's disease where MAO-B inhibition can be beneficial.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the indazole ring:

| Substituent Position | Effect on Activity |

|---|---|

| 1 & 3 Methyl Groups | Enhance lipophilicity and bioavailability |

| 5-Carboxylate Group | Critical for enzymatic inhibition |

Studies suggest that modifications at these positions can lead to improved potency and selectivity against targeted enzymes or receptors .

Case Studies

Several case studies have documented the efficacy of indazole derivatives in preclinical models:

- Anticancer Studies :

- Neuroprotective Effects :

Propiedades

IUPAC Name |

methyl 1,3-dimethylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-9-6-8(11(14)15-3)4-5-10(9)13(2)12-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVNQBGYRHDRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.